(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
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Description
Scientific Research Applications
Antibacterial Agents
Compounds derived from the benzothiazole nucleus, including those synthesized from 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, suggesting their potential as antibacterial agents (Palkar et al., 2017).
Antifungal Agents
Newly synthesized benzothiazole derivatives, such as 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives, were screened for antifungal activity, revealing their potential as antifungal agents (Narayana et al., 2004).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in HCl solution. These inhibitors show higher inhibition efficiencies and extra stability compared to previously reported benzothiazole family inhibitors, indicating their application in corrosion prevention (Hu et al., 2016).
Cancer Research
Benzothiazole-2-carboxamide derivatives have been designed and synthesized as potential epidermal growth factor receptor (EGFR) inhibitors. Several of these compounds showed moderate to excellent potency against cancer cell lines with high EGFR expression, suggesting their application in cancer treatment (Zhang et al., 2017).
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrN3OS2/c1-2-9-22-13-8-7-11(19)10-15(13)25-18(22)21-16(23)17-20-12-5-3-4-6-14(12)24-17/h1,3-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAXNNOJPZTXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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